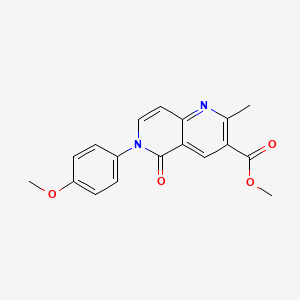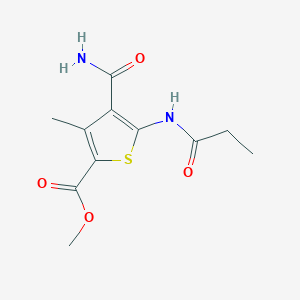![molecular formula C17H27N3O B5021058 N-[1-(2-phenylethyl)piperidin-4-yl]morpholin-4-amine](/img/structure/B5021058.png)
N-[1-(2-phenylethyl)piperidin-4-yl]morpholin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-phenylethyl)piperidin-4-yl]morpholin-4-amine is a synthetic compound that belongs to the class of piperidine derivatives This compound is structurally related to fentanyl, a potent synthetic opioid
Méthodes De Préparation
The synthesis of N-[1-(2-phenylethyl)piperidin-4-yl]morpholin-4-amine involves several steps. One common method includes the reaction of 1-(2-phenylethyl)piperidin-4-one with morpholine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature and pressure conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
N-[1-(2-phenylethyl)piperidin-4-yl]morpholin-4-amine undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-[1-(2-phenylethyl)piperidin-4-yl]morpholin-4-amine involves its interaction with opioid receptors in the brain and spinal cord. It binds to the mu-opioid receptor, leading to the inhibition of neurotransmitter release and the modulation of pain signals. This results in analgesic effects similar to those of fentanyl .
Comparaison Avec Des Composés Similaires
N-[1-(2-phenylethyl)piperidin-4-yl]morpholin-4-amine is structurally similar to other fentanyl analogs, such as:
Fentanyl: A potent synthetic opioid used for pain management and anesthesia.
Acetylfentanyl: An analog with similar analgesic properties but higher potency.
Furanylfentanyl: A derivative with a furan ring, known for its high potency and risk of overdose.
The uniqueness of this compound lies in its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs .
Propriétés
IUPAC Name |
N-[1-(2-phenylethyl)piperidin-4-yl]morpholin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-2-4-16(5-3-1)6-9-19-10-7-17(8-11-19)18-20-12-14-21-15-13-20/h1-5,17-18H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYQFQYQEVHEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NN2CCOCC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-BROMOPHENYL)-N-(2-METHOXYETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5020982.png)


![N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B5021016.png)
![5-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2-methoxyphenol](/img/structure/B5021024.png)

![1-[(2,3,4-Trichlorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5021032.png)



![N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide](/img/structure/B5021053.png)

![2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2-METHYLPROPYL)ACETAMIDE](/img/structure/B5021070.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(pyridin-4-ylmethyl)oxamide](/img/structure/B5021077.png)
